

New Long-Term Oxymesterone Metabolite Poised to Revolutionize Anti-Doping Detection

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Compound of Interest

Compound Name: Oxymesterone

Cat. No.: B1678113

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A recently identified long-term metabolite of the anabolic androgenic steroid **Oxymesterone**, 18-nor-17 β -hydroxymethyl-17 α -methyl-4-hydroxy-androst-4,13-diene-3-one, demonstrates a significantly extended detection window of up to 46 days, marking a substantial improvement over the conventional biomarker, 17-epio**oxymesterone**, which is typically detectable for only 3.5 days. This groundbreaking discovery, facilitated by advanced analytical techniques, promises to enhance the effectiveness of anti-doping programs worldwide.

For researchers, scientists, and professionals in drug development and anti-doping, the validation of this novel biomarker represents a significant leap forward in the ability to detect the illicit use of **Oxymesterone**. The extended detection window provides a much larger timeframe to identify athletes who may be using this performance-enhancing substance.

Comparative Analysis of Biomarkers

The validation of this new metabolite as a superior biomarker is supported by a direct comparison of its performance against the traditionally monitored 17-epio**oxymesterone**. The key differentiator is the remarkable extension of the detection period, a critical factor in out-of-competition testing.

Biomarker	Analytical Method	Detection Window	Limit of Detection (LOD)	Limit of Quantification (LOQ)
New Metabolite (18-nor-17 β -hydroxymethyl-17 α -methyl-4-hydroxy-androst-4,13-diene-3-one)	GC-CI-MS/MS	Up to 46 days ^[1]	Not explicitly reported, but detectable at low levels for an extended period.	Not explicitly reported.
Traditional Biomarker (17-epioxymesterone)	GC-MS	Up to 3.5 days ^[1]	Typically in the low ng/mL range.	Typically around 2-5 ng/mL in urine.

Note: Specific LOD and LOQ values can vary depending on the laboratory, instrumentation, and matrix effects. The reported values are typical for steroid analysis.

Experimental Protocols

The identification and validation of the new long-term metabolite were achieved through sophisticated analytical methodologies. Below are the detailed protocols for the key experiments.

Sample Preparation: Solid-Phase Extraction (SPE) of Urine

- **Enzymatic Hydrolysis:** To a 2 mL urine sample, add a solution of β -glucuronidase from *E. coli* and incubate at 50°C for 1 hour to cleave the glucuronide conjugates.
- **pH Adjustment:** Adjust the pH of the hydrolyzed urine to 9.6.
- **Extraction:** Perform a liquid-liquid extraction with 5 mL of tert-butyl methyl ether (TBME).

- **Evaporation:** The organic layer is separated and evaporated to dryness under a stream of nitrogen.

Gas Chromatography-Chemical Ionization-Tandem Mass Spectrometry (GC-CI-MS/MS) for the New Metabolite

- **Derivatization:** The dried residue from the sample preparation is derivatized to enhance volatility and thermal stability for GC analysis.
- **GC Separation:**
 - **Column:** Agilent Ultra-1 (17 m length, 0.20 mm internal diameter, 0.1 μ m film thickness).
 - **Carrier Gas:** Helium at a constant pressure of 1.14 bar.
 - **Oven Temperature Program:** Initial temperature of 183°C, ramped at 3°C/min to 232°C, then at 40°C/min to 310°C, and held for 2 minutes.
 - **Injection:** 1.5 μ L injection volume in a 1:16 split mode at an injector temperature of 300°C.
- **MS/MS Detection:**
 - **Ionization:** Chemical Ionization (CI) at 70 eV.
 - **Collision Gas:** Argon.
 - **Analysis Mode:** Selected Reaction Monitoring (SRM) is used to selectively detect and quantify the target metabolite.

Gas Chromatography-Mass Spectrometry (GC-MS) for 17-epioxymesterone

- **Derivatization:** The dried extract is derivatized, typically with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
- **GC Separation:** A capillary column such as a DB-1 or equivalent is used with a temperature program optimized for steroid separation.

- MS Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to detect characteristic ions of the derivatized 17-epioxymesterone.

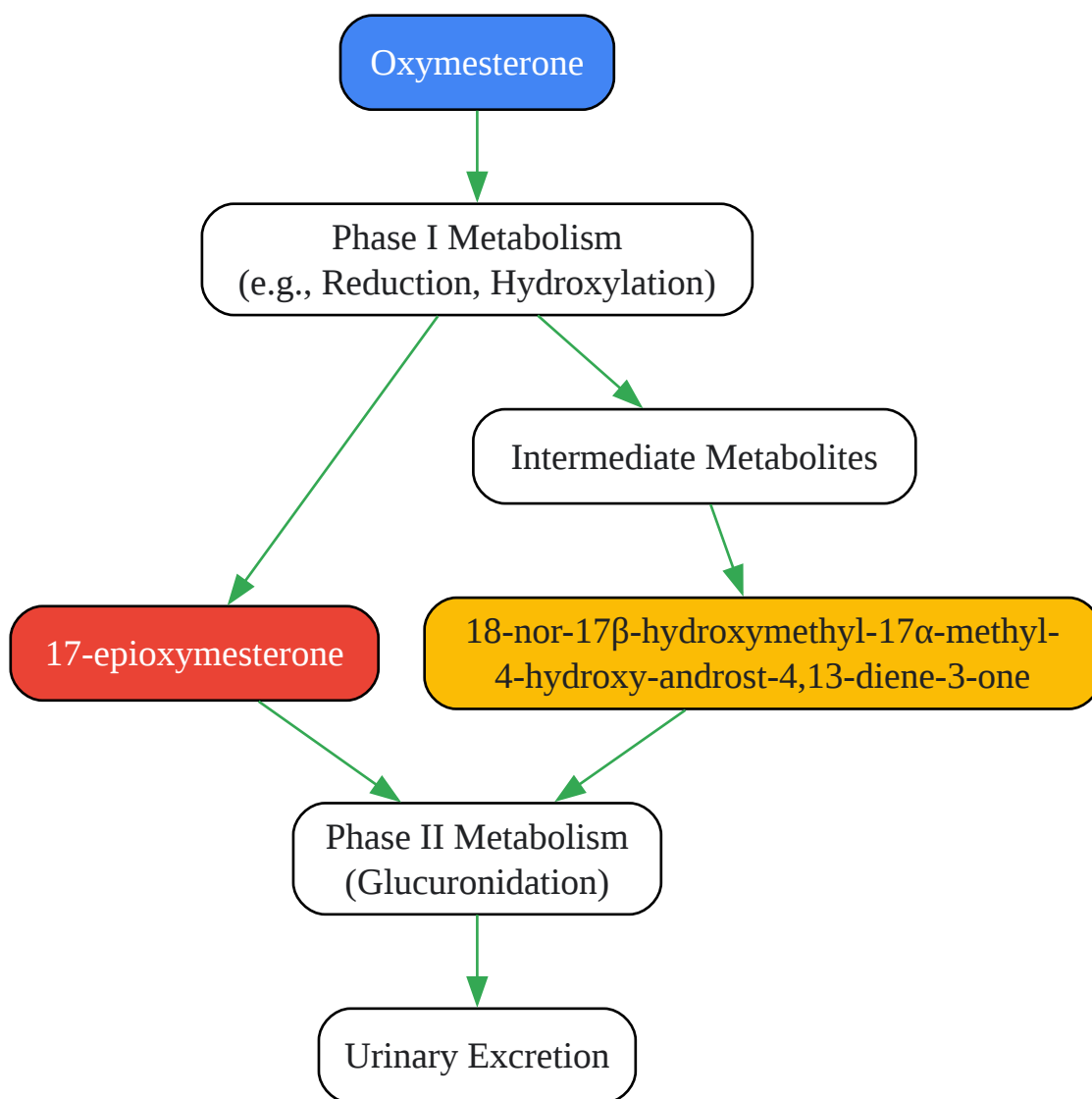
Visualizing the Pathways and Processes

To better understand the underlying biological and analytical workflows, the following diagrams have been generated.



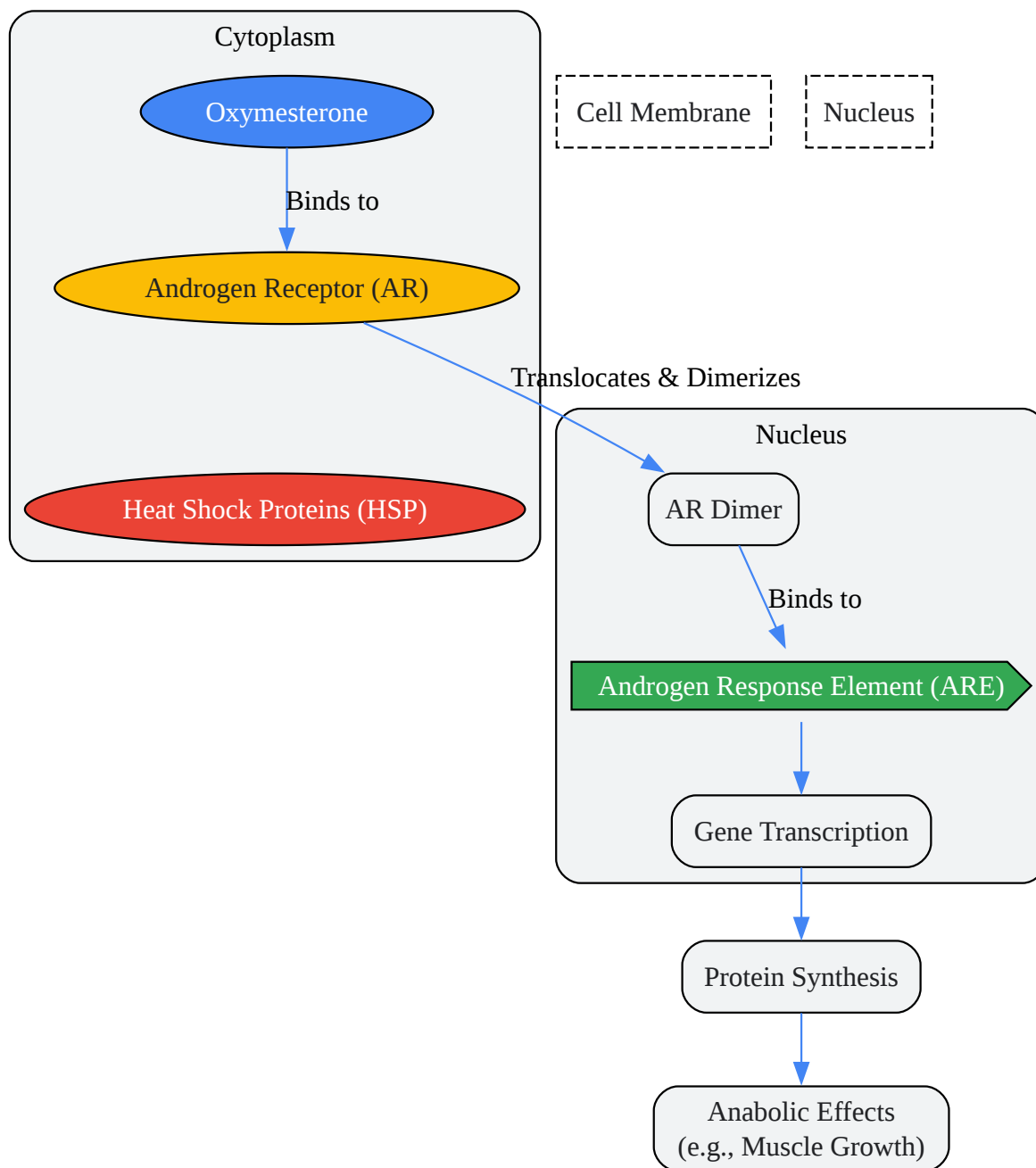
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Caption: A simplified workflow for the discovery and validation of new biomarkers.



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Caption: Biotransformation pathway of **Oxymesterone** leading to key metabolites.



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Caption: Androgen receptor signaling pathway activated by **Oxymesterone**.

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References

- 1. Identification and characterization of novel long-term metabolites of oxymesterone and mesterolone in human urine by application of selected reaction monitoring GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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